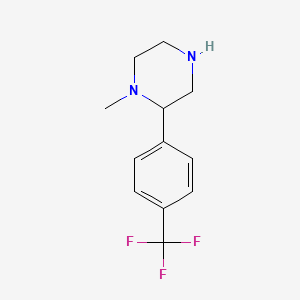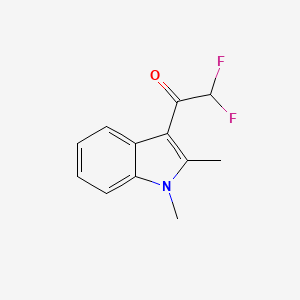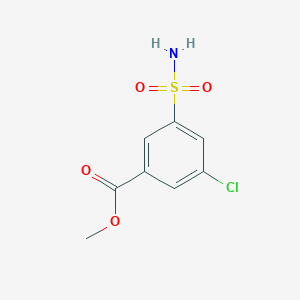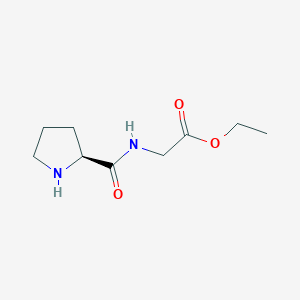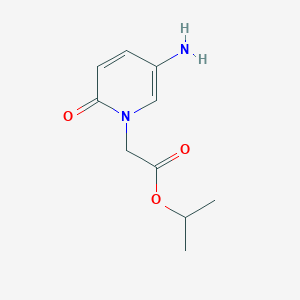
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of an amino group, a hydroxyl group, and a benzene ring with two hydroxyl groups in the para position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol typically begins with commercially available starting materials such as catechol (benzene-1,2-diol) and ethylene oxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild to moderate temperatures (50-100°C) and may require solvents like ethanol or water to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to quinones.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl groups to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. It can act as a precursor to biologically active molecules and is investigated for its interactions with enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of drugs targeting specific biochemical pathways.
Industry
In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes.
類似化合物との比較
Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but lacks the amino and hydroxyethyl groups.
Dopamine (3,4-Dihydroxyphenethylamine): Contains a similar benzene ring with hydroxyl groups but has a different side chain.
Epinephrine (Adrenaline): Similar structure with an additional methyl group on the amino group.
Uniqueness
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is unique due to the presence of both an amino group and a hydroxyethyl group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-(1-amino-2-hydroxyethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2 |
InChIキー |
DXOPCURXIBLUGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
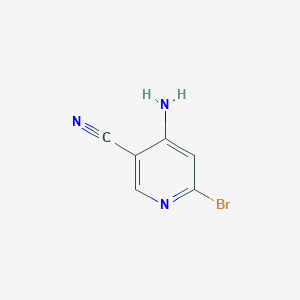

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
